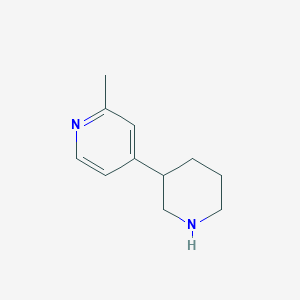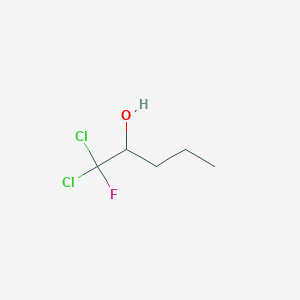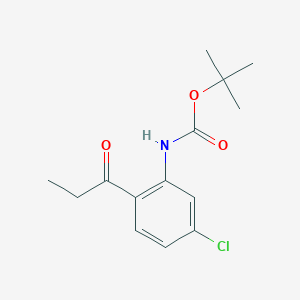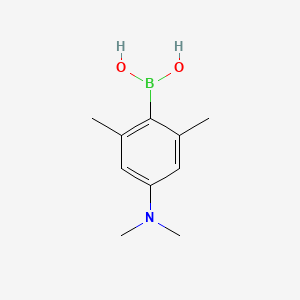![molecular formula C14H14N2O3 B12846023 [2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is a compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment to Pyridine: The benzo[d][1,3]dioxole moiety is then linked to a pyridine ring via a methoxy group. This step often involves nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The mechanism of action of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the methoxy group.
(2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-3-yl)methanamine: This compound has the methanamine group attached to a different position on the pyridine ring.
Uniqueness
The uniqueness of (2-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyridin-4-yl)methanamine lies in its specific structural features, such as the position of the methoxy and methanamine groups. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-7-10-3-4-16-14(6-10)17-8-11-1-2-12-13(5-11)19-9-18-12/h1-6H,7-9,15H2 |
Clé InChI |
OWLXWVCYOVOZES-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)COC3=NC=CC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)


